Home > Products > Screening Compounds P118123 > 3-methyl-6-[4-(3-pyridinylsulfonyl)-1-piperazinyl]pyridazine
3-methyl-6-[4-(3-pyridinylsulfonyl)-1-piperazinyl]pyridazine -

3-methyl-6-[4-(3-pyridinylsulfonyl)-1-piperazinyl]pyridazine

Catalog Number: EVT-4604956
CAS Number:
Molecular Formula: C14H17N5O2S
Molecular Weight: 319.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone

    Compound Description: This compound serves as a versatile building block for synthesizing diverse heterocyclic compounds, including selenadiazoles, thiadiazoles, and diazaphospholes. [] These newly synthesized derivatives are then evaluated for their antimicrobial activity and cytotoxicity. []

6-Chloro-3-[(4-fluoro-phenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine

    Compound Description: This compound has been synthesized and structurally elucidated as a potential antifungal agent. [] Its structure, confirmed by single-crystal X-ray structural analysis, reveals intermolecular hydrogen bond interactions. [] This compound exhibits potent antifungal activity against Fusarium oxysporum, a significant plant pathogen. []

8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479)

    Compound Description: This compound, JNJ-46356479, represents a novel, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate 2 receptor. [] Its development addressed limitations of previous compounds, such as poor solubility, metabolic liabilities, and hERG inhibition, leading to an improved drug-like profile. []

6-Chloro-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine

    Compound Description: Synthesized and characterized for its potential antioxidant activity, this compound exhibits a similar structure to 6-Chloro-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine with a methyl substitution on the phenoxy group. [] Like its fluorinated counterpart, this compound also forms intermolecular hydrogen bonds, influencing its crystal packing. []

    Relevance: Similar to its fluorinated analog, 6-Chloro-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine shares the pyridazine core with 3-methyl-6-[4-(3-pyridinylsulfonyl)-1-piperazinyl]pyridazine but features a different fused triazolo ring system and a (4-methylphenoxy)methyl substituent. [] This comparison highlights the subtle structural changes, like fluorine-to-methyl substitution, that medicinal chemists employ to modulate pharmacological properties.

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib)

    Compound Description: Dasatinib, a potent pan-Src kinase inhibitor, emerged from a research program exploring 2-aminothiazole as a novel kinase inhibitor template. [, ] This compound exhibits nanomolar to subnanomolar potencies against various Src family kinases in biochemical and cellular assays. []

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride

    Compound Description: This compound, developed as a potential antidepressant with central nervous system-stimulating activity, demonstrates sigma receptor agonist activity. [] It exhibits efficacy in preclinical models of depression and reduces the immobility time in the forced swimming test in mice. []

(S)-(-)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (Ofloxacin)

    Compound Description: Ofloxacin is a potent antibacterial agent belonging to the quinolone class. The (S)-(-) enantiomer of ofloxacin exhibits significantly greater potency compared to its (R)-(+) counterpart. [] This stereospecificity highlights the importance of chirality in drug action.

(S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700)

    Compound Description: BMS-279700 is a potent and orally active Src-family kinase p56Lck inhibitor with demonstrated in vivo anti-inflammatory activity. [] The compound effectively blocks the production of pro-inflammatory cytokines like IL-2 and TNFα. []

Deuterated-3-[(6-quinolyl)difluoromethyl]-6-[(1-methyl)-4-pyrazol][1,2,4]triazol[4,3-b]pyridazine

    Compound Description: This deuterated pyridazine derivative acts as a potent inhibitor of protein tyrosine kinases, particularly c-Met kinase. [] The deuteration likely aims to enhance the compound's metabolic stability and potentially improve its pharmacokinetic profile.

3-(2-Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl) phenyl] benzamide (Ponatinib)

    Compound Description: Ponatinib is a potent tyrosine kinase inhibitor, primarily known for its use in treating chronic myeloid leukemia. [] The presence of the piperazinylmethyl group in its structure is notable, as it's a common feature in many kinase inhibitors.

1-Cyclopropyl-1,4-dihydro-6-fluoro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid (Grepafloxacin)

    Compound Description: Grepafloxacin, a quinolone antibiotic with potent broad-spectrum activity, has been the subject of metabolic studies to identify its metabolites. [] Several metabolites, exhibiting weaker antibacterial activity compared to Grepafloxacin, were identified in rats, dogs, and humans. []

1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502)

    Compound Description: SUVN-502 is a potent, selective, and orally active serotonin 6 (5-HT6) receptor antagonist. [] This compound exhibits high affinity for the human 5-HT6 receptor and demonstrates good brain penetration and robust preclinical efficacy in models of cognitive disorders, particularly Alzheimer's disease. []

1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea (GLPG2938)

    Compound Description: GLPG2938 is a potent and selective S1P2 receptor antagonist with potential therapeutic applications in treating idiopathic pulmonary fibrosis (IPF). [] The compound exhibits favorable pharmacological properties, including good pharmacokinetics and efficacy in preclinical models of pulmonary fibrosis. []

3,4-dihydro-2(1H)-quinolinone

    Compound Description: This compound serves as a central scaffold for designing and synthesizing a series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives. [] This series aims to discover novel antidepressant drugs with central nervous system-stimulating activity. []

    Relevance: Although not directly containing a piperazine ring, 3,4-dihydro-2(1H)-quinolinone represents a scaffold used to explore the pharmacological potential of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl] substituents. [] This research direction highlights the importance of the arylpiperazine motif, a key feature also present in 3-methyl-6-[4-(3-pyridinylsulfonyl)-1-piperazinyl]pyridazine, in medicinal chemistry. The repeated exploration of this moiety in various studies suggests its ability to interact with targets relevant to mood regulation and other central nervous system functions.

5-Amino-6,8-difluoro-1-(5-fluoro-2-pyridyl)-7-(3-methyl-1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

    Compound Description: This compound represents a novel series of 1-(5-fluoro-2-pyridyl) quinolone derivatives synthesized and evaluated for their in vitro antibacterial activity. [] Despite the structural modifications, these derivatives, including the titled compound, exhibited lower antibacterial activity compared to ciprofloxacin. []

3-methyl-6-(p-methylphenyl)pyridazine

    Compound Description: This compound, 3-methyl-6-(p-methylphenyl)pyridazine, has been synthesized via a palladium-catalyzed cross-coupling reaction. [] The successful synthesis and structural characterization by X-ray crystallography highlight the feasibility of creating such pyridazine derivatives. []

6-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045)

    Compound Description: GSK588045 is a potent and selective 5-HT1A/B/D receptor antagonist developed for potential use as a fast-acting antidepressant and anxiolytic. [] This compound exhibits favorable pharmacological properties, including a high degree of selectivity over hERG potassium channels and excellent in vivo activity in rodent models. []

2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine)

    Compound Description: Olanzapine is an atypical antipsychotic medication. Chronic administration of olanzapine has been linked to weight gain, increased food intake (hyperphagia), and metabolic dysregulation in mice, mimicking some of the adverse effects observed clinically. []

4-Ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine

    Compound Description: This compound is a 3,4-pyridinedicarboximide derivative studied for its analgesic properties. [] Analytical techniques, including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), have been employed to quantify this compound and investigate its degradation mechanism. []

S-(-)-9-Fluoro-2,3-dihydro-3-methyl-10-[4-(2-pyridyl)-1-piperazinyl]-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid (YH-6)

    Compound Description: YH-6 is a quinolone derivative with potent antimycoplasmal activity. [] Compared to other quinolones like ofloxacin, YH-6 demonstrates a lower propensity to induce resistance in Ureaplasma urealyticum (Uu), a significant advantage in clinical settings. []

1-Ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinolin-3-carboxylic acid (1589 R.B.)

    Compound Description: 1589 R.B. is a synthetic antibacterial agent belonging to the quinolone class. [] Its methane sulfonic salt (1589 m R.B.) exhibits promising toxicological and pharmacokinetic profiles, suggesting its potential use in treating systemic infections. []

(S)-(-)-6-Fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid (NM394)

    Compound Description: NM394 is a thiazetoquinolone derivative with antibacterial properties. [] The (S)-(-) enantiomer of NM394 exhibits significantly greater potency compared to its (+)-enantiomer, highlighting the importance of stereochemistry in determining biological activity. []

6-(5-Chloro-2-pyridyl)-5-[(4-methyl-1-piperazinyl)carbonyloxy]-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine (Zopiclone)

    Compound Description: Zopiclone is a nonbenzodiazepine hypnotic agent used to treat insomnia. [] Pharmaceutical compositions of zopiclone aim to improve its aqueous solubility and dissolution rate, crucial for optimal oral bioavailability. []

N-[4-[4-(Diphenylmethyl)-1-piperazinyl]butyl]-3-(6-methyl-3-pyridyl)acrylamide (AL-3264)

    Compound Description: AL-3264 exhibits potent antiallergic activity. [] Its mechanism of action involves inhibiting 5-lipoxygenase activity, suppressing histamine release from mast cells, and antagonizing histamine H1 receptors. []

Properties

Product Name

3-methyl-6-[4-(3-pyridinylsulfonyl)-1-piperazinyl]pyridazine

IUPAC Name

3-methyl-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyridazine

Molecular Formula

C14H17N5O2S

Molecular Weight

319.38 g/mol

InChI

InChI=1S/C14H17N5O2S/c1-12-4-5-14(17-16-12)18-7-9-19(10-8-18)22(20,21)13-3-2-6-15-11-13/h2-6,11H,7-10H2,1H3

InChI Key

KMZLIJKNAOFIKY-UHFFFAOYSA-N

SMILES

CC1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CN=CC=C3

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.